Cas no 915071-00-0 (2-fluoro-2-(2-methylphenyl)acetic acid)
2-fluoro-2-(2-methylphenyl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Fluoro-2-(o-tolyl)acetic acid
- 2-fluoro-2-(2-methylphenyl)acetic acid
- alpha-Fluoro-2-methylbenzeneacetic acid
- SY263430
-
- MDL: MFCD20657358
- Inchi: 1S/C9H9FO2/c1-6-4-2-3-5-7(6)8(10)9(11)12/h2-5,8H,1H3,(H,11,12)
- InChI Key: YKQDYGQMTVILLC-UHFFFAOYSA-N
- SMILES: FC(C(=O)O)C1C=CC=CC=1C
Computed Properties
- Exact Mass: 168.05865769g/mol
- Monoisotopic Mass: 168.05865769g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 37.3
2-fluoro-2-(2-methylphenyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB548949-250 mg |
2-Fluoro-2-(o-tolyl)acetic acid; . |
915071-00-0 | 250MG |
€1,227.00 | 2023-07-11 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y20235-1g |
2-FLUORO-2-(2-METHYLPHENYL)ACETIC ACID |
915071-00-0 | 97% | 1g |
¥15759.0 | 2024-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y20235-250mg |
2-FLUORO-2-(2-METHYLPHENYL)ACETIC ACID |
915071-00-0 | 97% | 250mg |
¥10129.0 | 2024-07-15 | |
| eNovation Chemicals LLC | D697156-0.25g |
2-Fluoro-2-(o-tolyl)acetic Acid |
915071-00-0 | 97% | 0.25g |
$825 | 2024-07-20 | |
| eNovation Chemicals LLC | D697156-1g |
2-Fluoro-2-(o-tolyl)acetic Acid |
915071-00-0 | 97% | 1g |
$1210 | 2024-07-20 | |
| abcr | AB548949-250mg |
2-Fluoro-2-(o-tolyl)acetic acid; . |
915071-00-0 | 250mg |
€1284.80 | 2025-04-15 | ||
| Enamine | EN300-1138379-0.05g |
2-fluoro-2-(2-methylphenyl)acetic acid |
915071-00-0 | 0.05g |
$1210.0 | 2023-06-09 | ||
| Enamine | EN300-1138379-0.1g |
2-fluoro-2-(2-methylphenyl)acetic acid |
915071-00-0 | 0.1g |
$1266.0 | 2023-06-09 | ||
| Enamine | EN300-1138379-0.25g |
2-fluoro-2-(2-methylphenyl)acetic acid |
915071-00-0 | 0.25g |
$1324.0 | 2023-06-09 | ||
| Enamine | EN300-1138379-0.5g |
2-fluoro-2-(2-methylphenyl)acetic acid |
915071-00-0 | 0.5g |
$1382.0 | 2023-06-09 |
2-fluoro-2-(2-methylphenyl)acetic acid Suppliers
2-fluoro-2-(2-methylphenyl)acetic acid Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 2-fluoro-2-(2-methylphenyl)acetic acid
Professional Introduction to 2-Fluoro-2-(2-methylphenyl)acetic Acid (CAS No. 915071-00-0)
2-fluoro-2-(2-methylphenyl)acetic acid, with the CAS number 915071-00-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its fluoro-substituted aromatic structure, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both a fluoro group and a methylphenyl moiety imparts distinct reactivity and functionality, which are highly relevant in the development of novel therapeutic agents.
The< strong>fluorogroup, a key feature of this compound, is widely recognized for its ability to modulate metabolic pathways and enhance the bioavailability of pharmaceuticals. In particular, fluorine atoms can influence the pharmacokinetic properties of drugs, including their absorption, distribution, metabolism, and excretion (ADME). This makes< strong>2-fluoro-2-(2-methylphenyl)acetic acid a promising candidate for further exploration in drug design and development. Recent studies have highlighted the role of fluorinated compounds in improving the efficacy and selectivity of therapeutic agents, particularly in oncology and anti-inflammatory treatments.
The< strong>2-methylphenylgroup, also known as p-tolyl, contributes to the compound's aromaticity and stability, making it a versatile building block in organic synthesis. This moiety is frequently encountered in pharmaceuticals due to its ability to interact with biological targets in a manner that enhances binding affinity. The combination of these structural elements in< strong>2-fluoro-2-(2-methylphenyl)acetic acid suggests potential applications in the synthesis of ligands for enzyme inhibition and receptor binding studies.
In recent years, there has been growing interest in the development of fluorinated acetic acid derivatives as pharmacological tools. These compounds have shown promise in various preclinical models due to their ability to interact with biological systems in novel ways. For instance, studies have demonstrated that certain fluorinated acetic acids can serve as inhibitors of specific enzymes involved in cancer progression. The< strong>fluoro-substituted acetic acid moiety is particularly effective in disrupting key metabolic pathways that are overactive in tumor cells.
The synthesis of< strong>2-fluoro-2-(2-methylphenyl)acetic acid involves sophisticated organic transformations that highlight the compound's synthetic utility. The introduction of the fluoro group typically requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve this transformation efficiently. These techniques are essential for producing complex molecules like< strong>2-fluoro-2-(2-methylphenyl)acetic acid, which are critical for advancing pharmaceutical research.
The applications of< strong>2-fluoro-2-(2-methylphenyl)acetic acid extend beyond its role as a synthetic intermediate. It has been explored as a precursor for more complex derivatives that exhibit enhanced pharmacological activity. For example, researchers have investigated its potential use in developing novel antiviral agents by incorporating additional functional groups into its structure. The flexibility offered by its molecular framework allows for diverse modifications, making it a valuable scaffold for drug discovery efforts.
In academic research,< strong>2-fluoro-2-(2-methylphenyl)acetic acid has been utilized to study the effects of fluorine substitution on molecular interactions. These studies provide insights into how structural modifications can influence drug efficacy and selectivity. By examining how different analogs behave within biological systems, scientists can identify optimal molecular architectures for therapeutic applications. This approach is particularly relevant for developing drugs with improved pharmacokinetic profiles.
The industrial significance of< strong>915071-00-0 cannot be overstated. Its use as an intermediate in pharmaceutical manufacturing underscores its importance in producing high-value compounds. Companies specializing in fine chemicals have integrated its synthesis into their production pipelines due to its versatility and reliability. As demand for specialized intermediates grows, compounds like< strong>2-fluoro-2-(2-methylphenyl)acetic acid are expected to play an increasingly crucial role in meeting market needs.
The future prospects for< strong>915071-00-0 are bright, with ongoing research suggesting new applications and synthetic pathways. Advances in computational chemistry and artificial intelligence are accelerating the discovery process by enabling rapid screening of potential derivatives. These technologies hold promise for identifying novel compounds with enhanced therapeutic properties based on existing scaffolds like< strong>2-fluoro-2-(methylphenyl)acetic acid.
In conclusion,< strong>915071-00-0, or 915071-00-0, represents a significant advancement in pharmaceutical chemistry due to its unique structural features and broad applicability.< Strong >Its role as an intermediate and precursor underscores its importance in drug development efforts worldwide.< Strong >
915071-00-0 (2-fluoro-2-(2-methylphenyl)acetic acid) Related Products
- 1394168-70-7(2-fluoro-2-(2-methylphenyl)propanoic acid)
- 1379664-87-5(2-fluoro-2-2-(trifluoromethyl)phenylacetic acid)
- 2172499-25-9(2-(2,6-Dimethylphenyl)-2-fluoropropanoic acid)
- 1436389-32-0(2,2-difluoro-2-(2,4,6-trimethylphenyl)acetic acid)
- 175845-89-3(2-fluoro-2-(4-methylphenyl)acetic acid)
- 63818-95-1((2S)-2-Fluoro-2-phenylacetic acid)
- 1578-63-8(2-Fluoro-2-phenylacetic acid)
- 1480013-06-6(2-fluoro-2-(3-methylphenyl)acetic acid)
- 1537649-27-6(2-(3,5-Dimethylphenyl)-2-fluoroacetic acid)
- 2138535-69-8(2-fluoro-2-2-methyl-5-(trifluoromethyl)phenylacetic acid)